molecular formula C14H25F3N2O B6701808 N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide

N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide

Cat. No.: B6701808
M. Wt: 294.36 g/mol
InChI Key: RMRIAJLKJYUNKD-UHFFFAOYSA-N
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Description

N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, an amide linkage, and an ethyl group

Properties

IUPAC Name

N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25F3N2O/c1-4-18-12(20)13(2,3)9-19-11-7-5-6-10(8-11)14(15,16)17/h10-11,19H,4-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRIAJLKJYUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C)CNC1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the introduction of the trifluoromethyl group to a cyclohexane ring. This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amidation Reaction: : The next step is the formation of the amide bond. This can be done by reacting the trifluoromethyl cyclohexyl intermediate with N-ethyl-2,2-dimethyl-3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.

    Industrial Applications: It is used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The amide linkage allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)phenyl]amino]propanamide: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)butyl]amino]propanamide: Similar structure but with a butyl group instead of a cyclohexyl ring.

Uniqueness

N-ethyl-2,2-dimethyl-3-[[3-(trifluoromethyl)cyclohexyl]amino]propanamide is unique due to the presence of the cyclohexyl ring, which can impart different steric and electronic properties compared to its analogs with phenyl or butyl groups. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a compound of interest for further research and development.

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